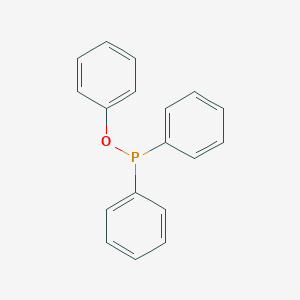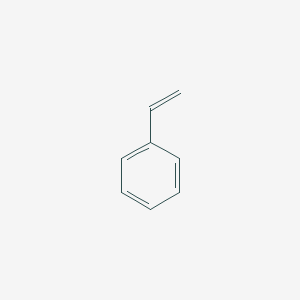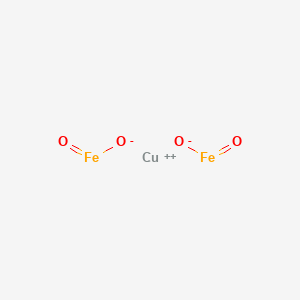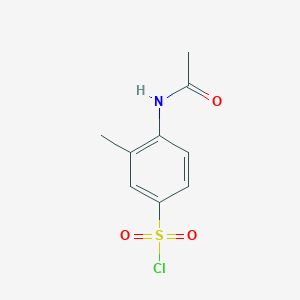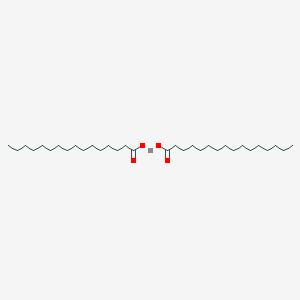
Nickel(2+) palmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel(2+) palmitate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a combination of nickel and palmitic acid, which is a saturated fatty acid commonly found in animal and vegetable fats. Nickel(2+) palmitate has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The mechanism of action of nickel(2+) palmitate is not fully understood. However, it is believed that the compound interacts with cell membranes, causing changes in their structure and function. This can lead to alterations in cellular processes, such as protein synthesis and cell division.
Biochemische Und Physiologische Effekte
Nickel(2+) palmitate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis, or programmed cell death, in cancer cells. In addition, nickel(2+) palmitate has been shown to inhibit the growth of certain bacteria and fungi. However, the compound has also been shown to have toxic effects on certain cell types, such as liver cells.
Vorteile Und Einschränkungen Für Laborexperimente
Nickel(2+) palmitate has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, making it accessible to researchers. In addition, the compound has a high melting point, which makes it stable at high temperatures. However, nickel(2+) palmitate is also highly reactive and can be toxic to certain cell types, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on nickel(2+) palmitate. One potential area of study is its use as a therapeutic agent in cancer treatment. In addition, the compound's antimicrobial properties could be further explored for use in the food industry. Further research is also needed to fully understand the compound's mechanism of action and its potential toxic effects on certain cell types.
Synthesemethoden
Nickel(2+) palmitate can be synthesized through a simple reaction between nickel chloride and palmitic acid. The reaction takes place in the presence of a solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide. The resulting compound is a yellowish-green powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Nickel(2+) palmitate has been extensively studied for its potential applications in various fields of scientific research. It has been used as a catalyst in organic synthesis, as a corrosion inhibitor in the petroleum industry, and as a potential therapeutic agent in medicine. In addition, nickel(2+) palmitate has been studied for its antimicrobial properties, which make it a potential candidate for use in the food industry.
Eigenschaften
CAS-Nummer |
13654-40-5 |
|---|---|
Produktname |
Nickel(2+) palmitate |
Molekularformel |
C32H62NiO4 |
Molekulargewicht |
569.5 g/mol |
IUPAC-Name |
hexadecanoate;nickel(2+) |
InChI |
InChI=1S/2C16H32O2.Ni/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*2-15H2,1H3,(H,17,18);/q;;+2/p-2 |
InChI-Schlüssel |
LXHKZDOLHOQBTR-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Ni+2] |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Ni+2] |
Andere CAS-Nummern |
13654-40-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



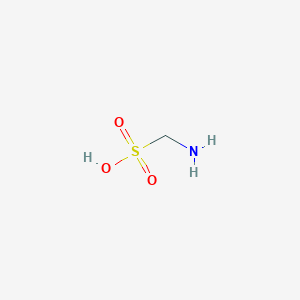
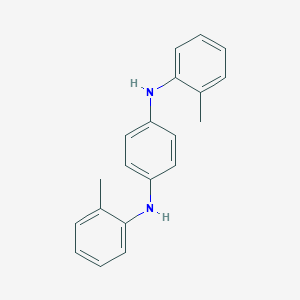
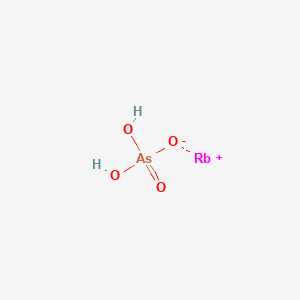
![N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea](/img/structure/B80841.png)
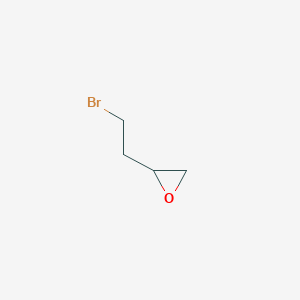
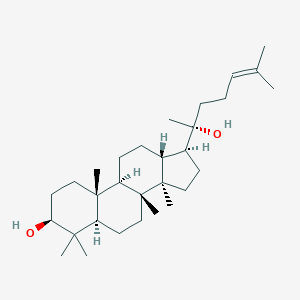
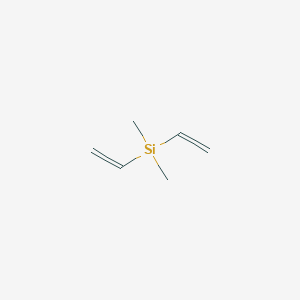
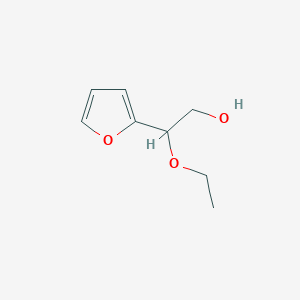
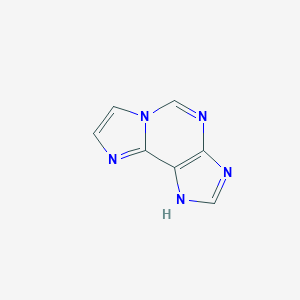
![Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N-ethyl-N,N-dimethyl-, bromide chloride (1:1:1)](/img/structure/B80857.png)
